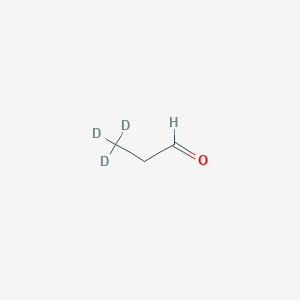

Propionaldehyde-d3

描述

Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique that allows researchers to track the movement and transformation of molecules through reactions, metabolic pathways, or entire cells. cernobioscience.com By replacing specific atoms with their isotopes, scientists can "tag" a molecule and follow its journey, providing insights that would be otherwise unattainable. pressbooks.pub The most commonly used stable isotopes for this purpose are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

The key advantage of isotopic labeling lies in its ability to render molecules detectable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering their chemical properties. cernobioscience.compressbooks.pub This allows for the site-specific investigation of molecular structures and the elucidation of complex biochemical processes. cernobioscience.comlongdom.org For instance, in metabolic studies, researchers can introduce a labeled compound into a biological system and trace its path, revealing the intricacies of metabolic pathways and fluxes. longdom.orgsilantes.com This approach has been instrumental in understanding everything from the metabolism of new drug candidates to the fundamental processes of gene expression and protein synthesis. cernobioscience.comsilantes.comfiveable.me

Role of Propionaldehyde-d3 as a Stable Isotopologue

This compound, with the chemical formula C₃H₃D₃O, is a deuterated form of propionaldehyde (B47417) (CH₃CH₂CHO). pharmaffiliates.com In this isotopologue, the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms. The term "isotopologue" refers to molecules that differ only in their isotopic composition. nih.gov

The primary role of this compound in research is as a stable, non-radioactive tracer and an internal standard. pharmaffiliates.comcaymanchem.com Its utility stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a "kinetic isotope effect," where reactions involving the breaking of the C-D bond proceed at a slower rate than those involving the C-H bond. This property is particularly valuable in mechanistic studies, allowing researchers to determine whether the breaking of a specific C-H bond is a rate-determining step in a reaction.

Furthermore, in mass spectrometry, the increased mass of this compound allows it to be easily distinguished from its non-deuterated counterpart, making it an excellent internal standard for quantitative analysis. cernobioscience.com It is also used in NMR spectroscopy as a reference compound for investigating molecular structures and dynamics.

Historical Context and Evolution of Deuterated Compound Studies

The use of deuterium in scientific research dates back to the early 20th century, following its discovery by Harold Urey in 1931. Initially, deuterated compounds were primarily used as tracers in metabolic and pharmacokinetic studies. juniperpublishers.com The first explorations into the potential therapeutic applications of deuterated compounds emerged in the 1960s. nih.gov

Over the past few decades, the application of deuterated compounds has expanded significantly, particularly in the field of drug discovery. nih.gov The "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium to improve their pharmacokinetic profiles, has gained considerable traction. nih.govnih.gov This strategy can lead to drugs with longer half-lives, reduced metabolic breakdown, and potentially fewer side effects. juniperpublishers.comassumption.edu The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.govassumption.edu This has spurred further research into the development of novel deuterated compounds for a wide range of therapeutic areas. nih.gov

The evolution of analytical techniques, particularly mass spectrometry and NMR, has also played a crucial role in the advancement of deuterated compound studies. pressbooks.pub These powerful tools have enabled scientists to conduct increasingly sophisticated experiments, providing unprecedented insights into the behavior of molecules in complex biological and chemical systems.

Physical and Chemical Properties of Propionaldehyde and its Deuterated Isotopologue

| Property | Propionaldehyde | This compound |

| Chemical Formula | C₃H₆O wikipedia.orgcymitquimica.comnist.govnist.gov | C₃H₃D₃O pharmaffiliates.com |

| Molar Mass | 58.08 g/mol wikipedia.orgnih.gov | 61.10 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.orgcymitquimica.comilo.org | Not explicitly stated, but expected to be a colorless liquid |

| Odor | Pungent, fruity wikipedia.orgcymitquimica.com | Not explicitly stated, but expected to be similar to propionaldehyde |

| Boiling Point | 46 to 50 °C wikipedia.org | Not available |

| Melting Point | -81 °C wikipedia.orgilo.org | Not available |

| Density | 0.81 g/cm³ wikipedia.org | Not available |

| Solubility in Water | 20 g/100 mL wikipedia.org | Not explicitly stated, but expected to be soluble |

| Flash Point | -26 °C wikipedia.org | Not available |

Spectroscopic Data

The mass spectrum of propionaldehyde shows a prominent peak for the molecular ion [M]⁺ at an m/z of 58. massbank.eu Other significant peaks are observed at m/z 29 and 30. massbank.eu The NIST Chemistry WebBook provides comprehensive spectral data for propionaldehyde, including its infrared (IR) spectrum. nist.gov

Structure

3D Structure

属性

分子式 |

C3H6O |

|---|---|

分子量 |

61.10 g/mol |

IUPAC 名称 |

3,3,3-trideuteriopropanal |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3 |

InChI 键 |

NBBJYMSMWIIQGU-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])CC=O |

规范 SMILES |

CCC=O |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Purity Assessment of Propionaldehyde D3

Catalytic Deuteration Approaches for Propionaldehyde-d3 Synthesis

The introduction of deuterium (B1214612) into the propionaldehyde (B47417) molecule can be achieved through various catalytic methods, broadly categorized into heterogeneous and homogeneous catalysis. These methods often utilize D₂O as a cost-effective and readily available deuterium source. uni-rostock.deresearchgate.net

Heterogeneous Catalysis in Deuterium Incorporation

Heterogeneous catalysis offers a practical approach for the synthesis of deuterated compounds, facilitating easier catalyst separation and recycling. Palladium-based catalysts are frequently employed for deuterium incorporation. marquette.edu

A notable method involves the deoxygenative deuteration of aldehydes using a palladium catalyst supported on superwetting porous carbon (Pd/SPC). nih.govresearchgate.net This approach has been shown to be effective for producing deuterated aromatic compounds with a -CD₃ group. nih.gov While exemplified with aromatic aldehydes, the underlying principles can be adapted for aliphatic aldehydes like propionaldehyde. The mechanism involves a successive deuteration pathway that includes hydrogen isotope exchange (HIE), deuterium addition, and deoxygenative deuteration. nih.govresearchgate.net The reaction often occurs under D₂O/H₂ conditions, where D₂ is formed in situ. nih.govresearchgate.net The efficiency of these catalysts is linked to the surface wettability and the electron-rich nature of the palladium species. nih.govresearchgate.net

Key Research Findings in Heterogeneous Catalysis:

| Catalyst System | Deuterium Source | Key Findings | Reference |

| Palladium on Superwetting Porous Carbon (Pd/SPC) | D₂O/H₂ | Achieves high total deuterium incorporation (>95%) and selectivity for specific deuterated groups. The mechanism involves in-situ D₂ generation and successive deuteration steps. | nih.govresearchgate.netresearchgate.net |

| Palladium on Carbon (Pd/C) | D₂O | Commonly used but can suffer from lower selectivity compared to more advanced systems. Effective for deuteration of α,β-unsaturated aldehydes. | marquette.edu |

Homogeneous Catalysis for Selective Deuteration

Homogeneous catalysts often provide higher selectivity and operate under milder conditions compared to their heterogeneous counterparts. marquette.edu Several transition-metal complexes and organocatalysts have been developed for the selective deuteration of aldehydes.

Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have been successfully used for the direct deuteration of the formyl C-H bond in aldehydes with D₂O as the deuterium source. thieme-connect.com This method can achieve significant deuterium incorporation in a single run, which can be increased through multiple iterations. thieme-connect.com A proposed mechanism involves the exchange of the ruthenium hydride with deuterium from D₂O, followed by coordination and insertion of the aldehyde, and subsequent β-hydride elimination to release the deuterated aldehyde. thieme-connect.com

Iridium-based catalysts are also highly effective, particularly for the α-selective deuteration of alcohols, which are direct precursors to aldehydes. rsc.org For instance, specific iridium complexes can catalyze the hydrogen isotope exchange (HIE) at the α-carbon of alcohols using D₂O. rsc.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the C-1 deuteration of a wide range of aldehydes. nih.gov This method leverages the reversible formation of a Breslow intermediate from the aldehyde and the NHC. In the presence of a large excess of D₂O, the equilibrium is driven towards the formation of the C-1 deuterated aldehyde with high levels of deuterium incorporation (>95%). nih.gov This technique is noted for its operational simplicity, cost-effectiveness, and broad substrate scope, including alkyl aldehydes. researchgate.netnih.gov

Overview of Homogeneous Catalytic Systems:

| Catalyst Type | Deuterium Source | Mechanism Highlights | Key Advantages | Reference |

| Ruthenium Complexes | D₂O | Hydride-deuteride exchange followed by aldehyde insertion and β-hydride elimination. | Utilizes commercially available catalysts for direct formyl deuteration. | thieme-connect.com |

| Iridium Complexes | D₂O | Effective for α-deuteration of precursor alcohols through hydrogen isotope exchange (HIE). | High selectivity for specific positions. | rsc.orgsnnu.edu.cn |

| N-Heterocyclic Carbenes (NHC) | D₂O | Reversible formation of a deuterated Breslow intermediate. | Operationally simple, cost-effective, and provides high (>95%) deuterium incorporation for various aldehydes. | nih.gov |

| Synergistic Photoredox and Thiol Catalysis | D₂O | Combines light-driven polyoxometalate-facilitated hydrogen atom transfer with thiol catalysis. | Mild conditions, excellent deuterium incorporation, and broad functional group tolerance. | rsc.org |

Deuterium Incorporation Efficiency Validation Techniques

Accurately determining the level and position of deuterium incorporation, as well as identifying any impurities, is critical for the quality control of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this purpose. core.ac.ukresearchgate.net

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Level

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds. core.ac.uk

¹H NMR: The degree of deuteration at a specific site can be calculated by quantifying the signal of the residual protons at that position relative to an internal standard or a non-deuterated portion of the molecule. nih.gov The absence or significant reduction of a signal corresponding to a specific proton indicates successful deuterium substitution.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. It provides a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com D-NMR can be quantitative under appropriate experimental conditions, allowing for the determination of deuterium atom percentage. sigmaaldrich.com

¹³C NMR: Deuterium incorporation induces a small upfield shift (isotope shift) in the resonance of the attached carbon and adjacent carbons. nih.gov By decoupling both ¹H and ²H nuclei, the ¹³C signals for different isotopologues (e.g., -CH₃, -CH₂D, -CHD₂, -CD₃) can be resolved and integrated, allowing for a detailed quantification of the deuterium distribution at a specific site. nih.gov

Mass Spectrometry for Isotopic Purity and Impurity Profiling

Mass spectrometry is indispensable for verifying the isotopic purity and identifying chemical impurities in the final product.

Isotopic Purity: MS analysis reveals the distribution of mass isotopologues. For this compound, the mass spectrum would show a peak at the expected molecular weight corresponding to the C₃H₃D₃O formula, along with smaller peaks for molecules with fewer or more deuterium atoms. The relative intensities of these peaks allow for the calculation of the average isotopic enrichment. cerilliant.com

Impurity Profiling: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify any volatile or non-volatile chemical impurities. researchgate.net Common impurities in propionaldehyde synthesis can include unreacted starting materials, partially deuterated species, water, and side-products like propionic acid or products from aldol (B89426) condensation. taylorandfrancis.comwikipedia.org

Comparison of Validation Techniques:

| Technique | Information Provided | Advantages | Limitations |

| qNMR Spectroscopy | Site-specific deuteration levels, structural confirmation, quantification of impurities. core.ac.uknih.gov | Non-destructive, highly quantitative, provides detailed structural information. researchgate.net | Lower sensitivity compared to MS, requires specific experimental setup for accuracy. core.ac.uk |

| Mass Spectrometry | Isotopic distribution (average enrichment), molecular weight confirmation, impurity identification. cerilliant.com | High sensitivity, excellent for identifying trace impurities and confirming mass. | Can be destructive, site-specific information is not as direct as NMR. |

Purification Strategies for High-Purity this compound

Achieving high chemical and isotopic purity for this compound requires effective purification strategies. The primary method for purifying aldehydes is distillation. wikipedia.org

The crude product from synthesis may contain various impurities, including residual non-deuterated propionaldehyde, partially deuterated intermediates, the catalyst, solvents, and byproducts such as water and propionic acid. taylorandfrancis.com Since propionaldehyde has a low boiling point (46-50 °C), distillation is an effective method to separate it from less volatile impurities. wikipedia.org

However, a significant challenge in the purification of propionaldehyde is its tendency to form an azeotrope with water. google.com This necessitates specific distillation strategies, such as pressure-swing distillation or extractive distillation, to obtain an anhydrous product. One patented process describes distilling an aqueous propionaldehyde mixture under increased pressure (e.g., 6 atmospheres) to break the azeotrope and obtain dry propionaldehyde as the bottoms product. google.com

For separating isotopologues (e.g., this compound from Propionaldehyde-d2), fractional distillation can be employed, exploiting the subtle differences in boiling points between the deuterated and non-deuterated species. Given the small differences, this requires highly efficient distillation columns. Filtration may also be used to remove any solid catalyst residues post-synthesis. scbt.com

Advanced Spectroscopic Characterization and Conformational Analysis of Propionaldehyde D3

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of atomic nuclei. For Propionaldehyde-d3, the substitution of protons with deuterium (B1214612) atoms leads to predictable and informative changes in the ¹H, ²H, and ¹³C NMR spectra.

¹H, ²H, and ¹³C NMR for Structural and Isotopic Assignment

The analysis of one-dimensional NMR spectra is fundamental for confirming the structure and successful deuteration of the molecule.

¹H NMR: In the proton NMR spectrum of standard propionaldehyde (B47417), three distinct signals are observed: a triplet for the methyl (CH3) protons, a multiplet for the methylene (B1212753) (CH2) protons, and a triplet for the aldehydic (CHO) proton. docbrown.info For this compound (CD3CH2CHO), the signal corresponding to the methyl group is absent from the ¹H NMR spectrum. The methylene (CH2) proton signal, which appears as a quartet of doublets in the parent molecule due to coupling with both the methyl and aldehydic protons, simplifies to a doublet, as the coupling to the deuterated methyl group is negligible. docbrown.info The aldehydic proton remains a triplet due to coupling with the adjacent methylene group.

²H NMR: Deuterium NMR is used to directly observe the deuterated positions in a molecule. A ²H NMR spectrum of this compound would show a single resonance corresponding to the CD3 group, confirming the site of isotopic labeling.

¹³C NMR: The ¹³C NMR spectrum of propionaldehyde shows three signals for the three distinct carbon environments. libretexts.orgyoutube.com In this compound, the spectrum will also show three signals, but with subtle differences. The signal for the deuterated carbon (CD3) will exhibit a characteristic multiplet pattern due to one-bond coupling with the three deuterium nuclei (which have a nuclear spin I=1). Furthermore, an isotopic shift, a slight change in the chemical shift compared to the non-deuterated carbon, may be observed. The signals for the other two carbons (CH2 and CHO) will be largely unaffected, although minor long-range isotopic shifts are possible.

Table 1: Predicted NMR Spectral Data for this compound (CD3CH2CHO)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | -CH2- | ~2.7 | Doublet | Coupling to the aldehydic proton. |

| ¹H | -CHO | ~9.8 | Triplet | Coupling to the methylene protons. |

| ²H | -CD3 | ~1.1 | Singlet | Direct observation of the deuterium label. |

| ¹³C | -CD3 | ~6 | Multiplet | C-D coupling will split the signal. |

| ¹³C | -CH2- | ~37 | Singlet | Standard proton-decoupled spectrum. |

| ¹³C | -CHO | ~203 | Singlet | Standard proton-decoupled spectrum. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Kinetic Analysis

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for elucidating the connectivity of a molecule by showing correlations between coupled nuclei. ceitec.czoxinst.com In a ¹H-¹H COSY spectrum, cross-peaks appear between signals of protons that are spin-spin coupled, typically over two or three bonds. huji.ac.il For this compound, a cross-peak would be observed connecting the methylene (-CH2-) and aldehydic (-CHO) proton signals, confirming their connectivity.

This technique can be extended to study reaction kinetics. By acquiring a series of 2D COSY spectra over time during a chemical reaction, the change in the volume of both diagonal and cross-peaks corresponding to reactants, intermediates, and products can be monitored. researchgate.netrsc.org This allows for the quantitative tracking of different species, even in complex mixtures where 1D spectra might have significant overlap. researchgate.net For instance, in a reaction involving this compound, the rate of its consumption and the formation of products could be determined by integrating the relevant COSY cross-peaks over time, providing detailed kinetic information. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to molecular structure, conformation, and isotopic substitution.

Conformational Effects in Vibrational Spectra of Propionaldehyde and its Deuterated Analogues

Propionaldehyde exists as a mixture of two stable conformers at room temperature: a planar cis form and a non-planar gauche form. aip.orgnih.gov These conformers have distinct vibrational frequencies, and their spectral signatures can be identified in IR and Raman spectra. aip.orgucf.edu

The substitution of hydrogen with deuterium in this compound significantly aids in the assignment of these vibrational bands. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at considerably lower frequencies than the corresponding C-H vibrations. This isotopic shift allows for unambiguous assignment of vibrations involving the methyl group. For example, the C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region would be replaced by C-D stretching vibrations at approximately 2100-2200 cm⁻¹. docbrown.info By comparing the spectra of the deuterated and non-deuterated species, researchers can confidently assign specific absorption bands to the vibrational modes of the different conformers. aip.orgnih.gov

Table 2: Key Vibrational Modes for Propionaldehyde and Expected Shifts in this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Propionaldehyde | Expected Wavenumber (cm⁻¹) in this compound |

| C-H Stretch (CH3) | ~2975-2845 | N/A (Replaced by C-D stretch) |

| C-D Stretch (CD3) | N/A | ~2100-2200 |

| C-H Stretch (CHO) | ~2880-2650 | ~2880-2650 |

| C=O Stretch | ~1740-1720 | ~1740-1720 |

| C-H Bend (CH3) | ~1450 | N/A (Replaced by C-D bend) |

| C-D Bend (CD3) | N/A | Lower frequency than C-H bend |

Note: Data for Propionaldehyde is based on typical values. docbrown.info

Temperature-Dependent Vibrational Spectroscopy for Torsional Dynamics

The relative populations of the cis and gauche conformers are dependent on temperature. The cis conformer is generally found to be more stable, but the population of the higher-energy gauche conformer increases with rising temperature. By recording IR or Raman spectra at various temperatures, the change in intensity of the absorption bands specific to each conformer can be measured.

This temperature-dependent data allows for the determination of the enthalpy difference (ΔH) between the two conformers. This thermodynamic information is crucial for understanding the torsional dynamics of the molecule, which is the rotation around the central carbon-carbon single bond. The analysis of temperature-dependent vibrational spectra provides insight into the potential energy surface governing this internal rotation.

Electronic Spectroscopy (UV-Vis and Vacuum Ultraviolet)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: Aldehydes like propionaldehyde exhibit a characteristic weak absorption band in the near-ultraviolet region (around 270-300 nm). researchgate.net This absorption is attributed to the n→π* electronic transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. The spectrum of this compound is expected to be very similar to that of the non-deuterated compound, as isotopic substitution typically has only a minor effect on the energies of electronic transitions.

Vacuum Ultraviolet (VUV) Spectroscopy: In the VUV region (below 200 nm), molecules exhibit strong absorptions corresponding to higher energy electronic transitions, such as π→π* and σ→σ, as well as transitions to Rydberg states. wikipedia.org Studies on propionaldehyde and deuterated analogues of other aldehydes have revealed rich and complex VUV spectra. aip.orgrsc.org These spectra show series of sharp bands, known as Rydberg series, which converge to the ionization potential of the molecule. nih.gov The high resolution of VUV spectroscopy allows for the observation of fine structure due to vibronic coupling (simultaneous vibrational and electronic transitions). Comparing the VUV spectra of this compound with its non-deuterated counterpart can help in the analysis of these complex spectra. Isotopic shifts in the vibrational fine structure can confirm assignments and lead to a more precise determination of the ionization potentials for both the cis and gauche conformers. nih.govrsc.org

Table 3: Electronic Transitions for Propionaldehyde

| Spectroscopy Type | Wavelength Region | Transition Type | Notes |

| UV-Vis | ~270-300 nm | n→π | Weak absorption characteristic of the carbonyl group. researchgate.net |

| VUV | < 200 nm | Rydberg series, π→π, σ→σ | Strong absorptions leading to ionization. Used to determine precise ionization potentials. aip.orgwikipedia.org |

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

| Propionaldehyde | CH3CH2CHO |

| This compound | CD3CH2CHO |

| Deuterium | D |

| Deuterium oxide | D2O |

| Midecamycin | C41H67NO15 |

| Pyrrolidine | C4H9N |

Rydberg States and Electronic Transitions

The electronic spectroscopy of propionaldehyde, including its deuterated isotopologues like this compound, reveals detailed information about its molecular structure and excited states. Studies using vacuum-ultraviolet (VUV) absorption, two-photon laser photoionization, and resonance-enhanced multiphoton ionization (REMPI) spectroscopy have been instrumental in characterizing the 3s←n Rydberg transition of propionaldehyde. rsc.orgaip.org

Research has confirmed the existence of two conformational minima for the (n,3s) Rydberg state: cis and gauche. rsc.orgaip.org This leads to two distinct origins for the electronic transition. rsc.org An energy difference of 1260 cm⁻¹ has been determined between these excited-state conformers. rsc.org Upon excitation to the (n,3s) state, the barrier to internal rotation of the methyl group increases to 1290 cm⁻¹. rsc.org The analysis of VUV photoabsorption spectra has also enabled the identification of rich Rydberg series (ns, np, and nd) that converge to the first ionization potentials of both the cis and gauche conformers. aip.org

While detailed spectroscopic studies specifically on this compound are limited in the available literature, the principles observed for propionaldehyde are directly applicable. The substitution of three hydrogen atoms with deuterium in the methyl group is expected to cause shifts in the vibrational frequencies. These isotopic shifts can affect the vibronic bands accompanying the electronic transitions. aip.org Unusual isotope effects have been observed in the Rydberg transitions of other aldehydes like formaldehyde, where the energy shifts upon deuteration are not always uniform across different electronic states. researchgate.net Such effects in this compound would be attributable to changes in zero-point vibrational energies upon electronic excitation and potential differences in vibrational frequencies between the ground and excited states. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Conformational Minima in (n,3s) State | cis and gauche | rsc.orgaip.org |

| Energy Difference Between Excited-State Conformers | 1260 cm⁻¹ | rsc.org |

| Barrier to Internal Rotation of Methyl Group (Excited State) | 1290 cm⁻¹ | rsc.org |

Photodissociation Pathways Probed by Electronic Spectroscopy

Electronic spectroscopy is a powerful tool for investigating the complex dissociation dynamics of aldehydes following photoexcitation. For propionaldehyde, photodissociation studies, particularly around 248 nm, have revealed the importance of multiple competing pathways. nih.gov Upon absorption of UV photons, the molecule is promoted to an excited electronic state, from which it can undergo dissociation.

One significant pathway is the Norrish Type I cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group to produce an ethyl radical (CH₃CH₂) and a formyl radical (HCO). aip.org The HCO radical can be subsequently probed using techniques like resonance-enhanced multiphoton ionization (REMPI) to analyze the dynamics of the initial dissociation step. aip.org

Furthermore, research on propionaldehyde and similar aldehydes has identified a "roaming" mechanism as a crucial photodissociation pathway. nih.govnih.gov In this mechanism, a partially dissociated fragment (like a hydrogen atom or a radical) "roams" in the flat region of the potential energy surface before abstracting another atom or group, leading to molecular products that are not predicted by conventional transition state theory. aip.orgnih.gov For propionaldehyde, a roaming saddle point has been identified where HCO and CH₃CH₂ moieties are far apart but weakly interacting. nih.gov This pathway plays an increasingly significant role as the size of the aliphatic aldehyde increases. nih.gov

In this compound, the fundamental dissociation pathways are expected to be similar. However, the substitution with heavier deuterium atoms in the methyl group can influence the dynamics. The increased mass of the CD₃CD₂ fragment could alter the rate of reaction and the distribution of energy among the products compared to the non-deuterated species.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Isotope Signature Analysis and Fragmentation Patterns

Mass spectrometry of this compound (CD₃CH₂CHO) provides a distinct isotopic signature and unique fragmentation patterns compared to its non-deuterated counterpart, propanal (CH₃CH₂CHO). The molecular weight of this compound is approximately 61.10 g/mol , in contrast to propanal's 58.08 g/mol . nih.govnist.gov This mass shift of three units is readily apparent in the molecular ion peak.

The molecular ion ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 61. Upon electron ionization, the molecule undergoes fragmentation through various pathways characteristic of aldehydes. libretexts.org

Key fragmentation processes include:

α-Cleavage: The cleavage of the bond between the carbonyl carbon and the adjacent carbon is a dominant fragmentation pathway. This results in the loss of the deuterated ethyl radical (•CD₃CH₂) or the formation of the deuterated ethyl cation ([CD₃CH₂]⁺).

Formation of the [CHO]⁺ ion at m/z 29 occurs via the loss of the •CD₃CH₂ radical (mass 32).

Formation of the [CD₃CH₂]⁺ ion at m/z 32.

McLafferty Rearrangement: While less common for propionaldehyde, this rearrangement involves the transfer of a gamma-hydrogen. In this compound, the deuterium atoms are on the gamma-carbon, so a deuterium transfer would occur, leading to a neutral ethene molecule and a deuterated radical cation at m/z 46 ([CH₂=CHOD]⁺•).

Loss of a Hydrogen/Deuterium Atom: Loss of the aldehydic hydrogen atom from the molecular ion results in a peak at m/z 60 ([M-1]⁺).

Formation of the Propionyl Cation: The loss of the aldehydic hydrogen leads to the formation of the [CD₃CH₂CO]⁺ cation at m/z 60.

The fragmentation of propionaldehyde typically yields prominent peaks at m/z 29 ([CHO]⁺) and m/z 28 ([C₂H₄]⁺•). docbrown.info For this compound, the pattern is altered due to the presence of deuterium. The base peak is often the m/z 32 ion ([CD₃CH₂]⁺).

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 61 | [CD₃CH₂CHO]⁺• | Molecular Ion |

| 60 | [CD₃CH₂CO]⁺ | Loss of H from the carbonyl group |

| 32 | [CD₃CH₂]⁺ | α-cleavage, loss of •CHO |

| 29 | [CHO]⁺ | α-cleavage, loss of •CD₃CH₂ |

This distinct fragmentation pattern, particularly the shift in the molecular ion and key fragment masses, allows for the unambiguous identification of this compound and distinguishes it from its non-deuterated form using mass spectrometry.

Kinetic and Mechanistic Investigations Utilizing Propionaldehyde D3

Kinetic Isotope Effects (KIEs) in Reactions Involving Propionaldehyde-d3

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. numberanalytics.comnumberanalytics.com This phenomenon is a cornerstone of physical organic chemistry, providing detailed information about reaction pathways. numberanalytics.com The KIE is typically expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), or kH/kD. This difference in rates arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. numberanalytics.comlibretexts.org The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it, which often results in a slower reaction rate for the deuterated compound. libretexts.org

Measurement of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

In studies involving propionaldehyde (B47417), two main types of deuterium KIEs can be measured: primary and secondary. numberanalytics.comnih.gov

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. numberanalytics.comnih.gov For propionaldehyde, a primary KIE would be measured by selectively deuterating the aldehydic hydrogen (propionaldehyde-1-d). Many crucial reactions of aldehydes, such as oxidation, involve the cleavage of this specific C-H bond. A significant primary KIE (typically kH/kD > 2) provides strong evidence that the aldehydic C-H bond is being broken in the slowest step of the reaction. researchgate.net For example, the oxidation of deuterated acetaldehyde (B116499) (MeCDO) has shown a substantial primary KIE of kH/kD = 5.80. researchgate.net

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking during the rate-determining step. libretexts.orgprinceton.edu For propionaldehyde, this could involve deuteration at the α-carbon (propionaldehyde-2,2-d2) or the β-carbon (propionaldehyde-3,3,3-d3). Though smaller than primary KIEs, SKIEs provide valuable information about changes in hybridization or the steric environment of the transition state. princeton.edugithub.io An α-secondary KIE, for instance, can help distinguish between different mechanisms by probing the electronic changes at the carbon adjacent to the reacting carbonyl group. libretexts.org

The measurement of these effects can be accomplished through various techniques, including mass spectrometry and NMR spectroscopy, often by running competitive reactions with a mixture of the deuterated and non-deuterated substrates. libretexts.orgillinois.edu

Interpretation of KIEs for Rate-Determining Steps

The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a reaction mechanism. numberanalytics.comacs.org

A normal primary KIE (kH/kD > 1) strongly suggests that the C-H bond is being cleaved in the RDS. numberanalytics.comacs.org The theoretical maximum for a primary KIE at room temperature is around 7, corresponding to a complete loss of the C-H stretching vibration in the transition state. github.io Values in this range provide compelling evidence for a mechanism where C-H bond breaking is the most significant energetic barrier. For instance, in the oxidation of an aldehyde to a carboxylic acid, observing a large primary KIE with propionaldehyde-1-d would confirm that the abstraction of the aldehydic hydrogen is the rate-limiting event. researchgate.net

Secondary KIEs are interpreted based on changes in the molecule's vibrational frequencies as it moves from the ground state to the transition state. princeton.edu

A normal secondary KIE (kH/kD > 1, typically 1.1-1.4) is often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state. This is because the C-H bending vibrations become less restricted, leading to a smaller energetic difference between the C-H and C-D bonds in the transition state compared to the ground state. github.iowikipedia.org

An inverse secondary KIE (kH/kD < 1, typically 0.8-0.9) suggests a change from sp2 to sp3 hybridization. In this case, the bending vibrations become more constrained in the transition state, making it energetically more favorable for the deuterated compound to react. github.iowikipedia.org

By carefully measuring and interpreting both primary and secondary KIEs, researchers can construct a detailed picture of the transition state geometry and the sequence of bond-breaking and bond-forming events. acs.org

Deuterium Substitution Effects on Reaction Rates and Selectivity

Deuterium substitution in propionaldehyde has a predictable effect on reaction rates when a C-H bond is cleaved in the rate-determining step: the reaction slows down. This rate reduction is a direct consequence of the greater strength of the C-D bond compared to the C-H bond, which leads to a higher activation energy for C-D bond cleavage. libretexts.org

This effect can also influence the selectivity of a reaction. In molecules where multiple reaction pathways are possible, isotopic labeling can direct the reaction toward a specific outcome. For radical reactions, which often proceed via hydrogen atom abstraction, the difference in bond strength between C-H and C-D can be exploited. A radical species will preferentially abstract a hydrogen atom over a deuterium atom, a principle that underpins selectivity in many free-radical reactions. researchgate.netmasterorganicchemistry.com For example, if a reaction could proceed by abstracting either the aldehydic hydrogen or a hydrogen from the α-carbon of propionaldehyde, deuterating the aldehydic position (propionaldehyde-1-d) would significantly disfavor reaction at that site, potentially increasing the yield of products derived from reaction at the α-position.

The following table illustrates typical KIE values and their general interpretation for aldehyde reactions.

| Isotopic Label Position | Type of KIE | Typical kH/kD Value | Interpretation |

| Propionaldehyde-1-d | Primary | 2.0 - 7.0 | C-H bond at the aldehyde position is broken in the rate-determining step. |

| Propionaldehyde-2,2-d2 (B1625691) | Secondary (α) | 0.9 - 1.2 | Probes changes in hybridization (sp2 to sp3 or vice-versa) at the α-carbon in the transition state. |

| Propionaldehyde-3,3,3-d3 | Secondary (β) | ~1.0 - 1.3 | Indicates influence of hyperconjugation with the reacting center in the transition state. |

This table presents representative data based on established principles of kinetic isotope effects in organic reactions. libretexts.orgresearchgate.netgithub.io

Elucidation of Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling with this compound is a definitive method for elucidating complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation.

Oxidation and Reduction Mechanisms of Aldehyde Moiety

The mechanisms of aldehyde oxidation and reduction can be clearly delineated using deuterium labeling.

For the reduction of propionaldehyde to 1-propanol, the aldehydic C-H bond is not broken. Therefore, a primary KIE is not expected if propionaldehyde-1-d is used. However, secondary KIEs can provide insight. Using propionaldehyde-2,2-d2, an inverse secondary KIE (kH/kD < 1) would be expected, as the hybridization of the carbonyl carbon changes from sp2 in the aldehyde to sp3 in the resulting alcohol. This change increases the steric crowding in the transition state, a change that is less energetically costly for the smaller deuterium atom.

Radical Reactions and Bond Selectivity

This compound is particularly useful for studying the selectivity of radical reactions. Free radical reactions often involve a hydrogen atom transfer (HAT) as a key step. masterorganicchemistry.com The significant difference in bond dissociation energy between a C-H and a C-D bond makes HAT from a C-H bond much faster.

This principle can be used to establish bond selectivity. Propionaldehyde has C-H bonds at three different positions: the aldehyde, the α-carbon, and the β-carbon. Studies on the gas-phase reaction of aldehydes with hydroxyl radicals (•OH) have shown that the reaction proceeds almost exclusively via abstraction of the weaker aldehydic hydrogen to form an acyl radical (CH3CH2C•=O). researchgate.net

By using selectively deuterated propionaldehyde, this selectivity can be unequivocally demonstrated.

Competition between Propionaldehyde and Propionaldehyde-1-d: In a mixture, the •OH radical would react much faster with the non-deuterated propionaldehyde, demonstrating the high intrinsic reactivity of the aldehydic C-H bond.

Intramolecular Selectivity: If a molecule like propionaldehyde-2,2-d2 were reacted with a radical, the reaction would still overwhelmingly occur at the non-deuterated aldehydic position, confirming that the aldehydic C-H bond is the preferred site of attack over the α C-H bonds, even without competition from an identical, non-deuterated molecule.

These types of experiments provide clear, quantitative evidence of the bond selectivity inherent in radical reactions and help to build accurate models of chemical reactivity. nih.govrsc.org

Diverse Applications of Propionaldehyde D3 in Scientific Research

Isotope Tracing and Metabolic Pathway Studies

The substitution of hydrogen with deuterium (B1214612) in Propionaldehyde-d3 provides a stable isotopic label that allows researchers to track the molecule's fate within biological systems. bitesizebio.com This is a cornerstone of metabolic tracing, a powerful technique used to understand the dynamic processes of metabolism. bitesizebio.com By introducing this compound into a system, scientists can follow the incorporation and transformation of the deuterium-labeled carbon backbone through various biochemical reactions. bitesizebio.comisotope.com

Tracking Carbon Atom Pathways in Biochemical Reactions

Isotope tracers like this compound are instrumental in mapping the intricate network of metabolic pathways. isotope.com When cells or organisms are supplied with a labeled substrate, the labeled atoms can be detected in downstream metabolites, providing direct evidence of their biochemical lineage. bitesizebio.com For instance, studies on central carbon metabolism can utilize deuterated compounds to determine the relative contributions of different carbon sources to key metabolic cycles, such as the tricarboxylic acid (TCA) cycle. isotope.com The detection of the deuterium label in molecules like citrate, malate, and aspartate can reveal the extent to which propionaldehyde (B47417) or its metabolites contribute to these pathways. isotope.com This approach offers a dynamic view of metabolic fluxes that cannot be obtained from static metabolomic snapshots alone. bitesizebio.com

Investigation of Enzyme-Catalyzed Transformations and Substrate Specificity

This compound is also a valuable substrate for investigating the mechanisms and specificity of enzymes. In a study of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), this compound was used to monitor the enzyme-catalyzed C2 proton exchange. acs.org The substitution of a C2 proton with deuterium could be followed in real-time using proton NMR spectroscopy, providing insights into the catalytic mechanism and the role of specific amino acid residues, such as Y259. acs.org Such experiments help to elucidate the intricate details of how enzymes recognize and transform their substrates. Furthermore, studies on enzymes like the pyruvate (B1213749) dehydrogenase E1 subunit have utilized propionaldehyde to assess carboligation reactions, highlighting its utility in understanding enzyme function. researchgate.net

Analytical Method Development and Quantification

In the realm of analytical chemistry, particularly in chromatography coupled with mass spectrometry, this compound plays a crucial role as an internal standard. An internal standard is a compound of known concentration added to a sample to aid in the accurate quantification of a target analyte. wuxiapptec.com

Role as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently employed as an internal standard in GC-MS analysis for the quantification of propionaldehyde and other volatile carbonyl compounds in various matrices, including tobacco products and mainstream smoke. coresta.orgnih.gov Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes from the gas chromatography column under the same conditions. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification. wuxiapptec.comcoresta.org For instance, a method for the simultaneous determination of four aldehydes in the gas phase of cigarette mainstream smoke utilized an isotope internal standard to ensure accuracy. nih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Similarly, this compound and other deuterated compounds serve as effective internal standards in LC-MS applications. caymanchem.comlumiprobe.com LC-MS is a powerful technique for analyzing a wide range of compounds in complex biological and environmental samples. wuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis. nih.govoup.com By adding a known amount of the SIL-IS to the sample, any loss of analyte during sample preparation or fluctuations in the instrument's response can be normalized, thereby improving the accuracy and reliability of the quantitative results. wuxiapptec.com

Catalysis and Asymmetric Synthesis Research

The substitution of hydrogen with deuterium in propionaldehyde creates a kinetic isotope effect, a phenomenon that is instrumental in elucidating the intricate details of chemical reactions. This makes this compound a powerful probe in the study of reaction mechanisms, particularly in catalysis and asymmetric synthesis.

Probing Stereoselective Aldolization Mechanisms

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry, can produce stereoisomers. harvard.edu Understanding the mechanism that governs the stereoselectivity of these reactions is crucial for controlling the synthesis of specific chiral molecules. Propionaldehyde is the simplest aldehyde with a prochiral methylene (B1212753) group, making it an ideal substrate for studying stereoselective aldol reactions. wikipedia.org

The use of this compound allows researchers to track the fate of specific hydrogen atoms during the reaction, providing insights into the transition state geometry. For instance, in proline-catalyzed aldol reactions, computational studies have explored numerous transition states to predict stereoselectivity. acs.org By comparing the reaction outcomes and rates of deuterated and non-deuterated propionaldehyde, researchers can validate these theoretical models. The Zimmerman-Traxler model, for example, proposes a chair-like transition state for metal enolates in aldol reactions, where the stereochemistry is highly dependent on the metal and the enolate geometry. harvard.edu Experimental data from reactions involving this compound can help confirm which pathway is favored under specific conditions.

Recent advancements have led to highly stereodivergent Mukaiyama aldol reactions using propionaldehyde-derived enolsilanes, allowing access to all four possible stereoisomers. nih.govacs.orgacs.org These methods utilize chiral catalysts to control the formation of either syn- or anti-aldol products with high diastereoselectivity and enantioselectivity. nih.govacs.orgacs.org The use of this compound in these systems can further elucidate the subtle catalyst-substrate interactions that dictate the observed stereochemical outcome. nih.gov

Investigating Substrate Specificity in Enzyme-Catalyzed Conversions (e.g., Transketolase)

Transketolase (TK) is an enzyme that plays a key role in the pentose (B10789219) phosphate (B84403) pathway and is utilized in organic synthesis for its ability to form carbon-carbon bonds. chemisgroup.us While wild-type TK typically acts on α-hydroxyaldehydes, mutants have been developed to accept non-hydroxylated aldehydes like propionaldehyde. chemisgroup.usnih.gov

Directed evolution and site-specific mutagenesis have been employed to alter the substrate specificity of transketolase. nih.gov For example, mutants have been created that show improved activity and specificity towards propionaldehyde. nih.gov Research has demonstrated that specific mutations can lead to a significant improvement in specific activity and a remarkable increase in specificity for propionaldehyde over natural substrates. nih.gov

The use of this compound can help in understanding the binding and catalytic mechanism of these engineered enzymes. By analyzing the kinetic isotope effect, researchers can determine the rate-limiting step of the enzymatic reaction and probe the interactions within the active site. Studies have explored the reaction of various TK mutants with a range of aliphatic aldehydes, including propionaldehyde, revealing excellent stereoselectivities. researchgate.net Combining experimental data from deuterated substrates with computational docking studies can provide a detailed picture of how the enzyme accommodates and transforms non-natural substrates. researchgate.net

| TK Variant | Substrate | Product ee (%) (Stereo- preference) | Yield (%) |

| WT-TK | Propanal | 58 (3S) | 36 |

| D469E-TK | Propanal | 90 (3S) | 70 |

| H26Y-TK | Propanal | 88 (3R) | 63 |

Data adapted from a study on transketolase mutants with linear aliphatic aldehydes. researchgate.net

Influence of Deuteration on Catalytic Activity and Selectivity

Deuteration can significantly impact the activity and selectivity of catalytic reactions. researchgate.netsnnu.edu.cn This is due to the kinetic isotope effect, where the heavier deuterium atom leads to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, often resulting in a slower reaction rate if this bond is broken in the rate-determining step.

In organocatalysis, the deuteration of the catalyst itself has been shown to enhance its stability and performance. nih.gov For instance, site-specifically deuterated chiral phase-transfer catalysts exhibited improved reactivity and stability in the asymmetric alkylation of amino acid derivatives. nih.gov

The influence of deuteration extends to heterogeneous catalysis as well. Supported iridium nanoparticles have been developed for the site-selective deuteration of arenes and heteroarenes. acs.org These catalysts demonstrate high chemo- and regioselectivity. acs.org While not directly involving this compound, this research highlights the broader importance of deuteration in controlling catalytic outcomes. The principles learned from these studies can be applied to reactions involving deuterated substrates like this compound to fine-tune catalytic systems for desired products. For example, understanding how deuteration affects competitive adsorption on a catalyst surface could inform the design of processes involving crude feedstocks containing various aldehydes. mdpi.com

Material Science Applications

The unique properties of deuterated compounds are also being leveraged in the field of material science, particularly in the study of polymers and the development of advanced electronic materials.

Utilization in Polymerization Process Studies

Propionaldehyde can undergo polymerization, and its deuterated form, this compound, is a useful tool for studying the mechanisms of these processes. nih.gov For example, in the study of the ring-opening polymerization of cyclic siloxanes, propionaldehyde has been used as a model compound to understand the condensation process. researchgate.net By using this compound, researchers can use techniques like NMR spectroscopy to track the incorporation of the deuterated fragments into the polymer chain, providing detailed mechanistic information.

Furthermore, propionaldehyde is listed as a potential aldehyde for the synthesis of renewable monomers from carbohydrates, which can then be polymerized. google.com The use of this compound in such systems could help to elucidate the reaction pathways and optimize conditions for the production of these bio-based polymers.

Development of Deuterated Compounds for Advanced Electronic Materials

Deuterated compounds are increasingly being used in the development of advanced electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.netmarketgrowthreports.comiwatani.co.jp The replacement of hydrogen with deuterium can increase the stability and lifetime of these materials by reducing high-frequency molecular vibrations that can lead to degradation. researchgate.netiwatani.co.jp

While direct applications of this compound in this area are not widely reported, it can serve as a deuterated building block for the synthesis of more complex molecules used in electronic materials. The demand for deuterated compounds in the electronics industry is growing, with significant investment in research and development. marketgrowthreports.comglobalgrowthinsights.com For instance, deuterated conjugated polymers have been shown to improve OLED lifetime. marketgrowthreports.com The synthetic pathways developed for incorporating deuterium using simple molecules like this compound can contribute to the creation of novel materials with enhanced performance and durability for next-generation electronics. zeochem.com

Theoretical and Computational Chemistry Studies

The study of this compound, a deuterated isotopologue of propionaldehyde, offers profound insights into molecular structure, reactivity, and dynamics. Computational chemistry provides a powerful lens to examine these properties at a granular level, complementing and often guiding experimental work.

Quantum chemical methods are essential for elucidating the fundamental molecular properties of compounds like this compound. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are particularly prominent computational tools used for this purpose. mpg.destackexchange.comrsc.org

DFT is widely employed to predict the ground-state properties of molecules. rsc.org For propionaldehyde, these calculations determine the optimized geometries of its stable conformers, primarily the cis and gauche forms. aip.org Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data where available. Furthermore, DFT calculations provide insights into electronic properties, including the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

TDDFT extends these methods to probe the realm of excited electronic states. mpg.de This is vital for interpreting electronic spectra and understanding photochemical behavior. By calculating vertical excitation energies and oscillator strengths, researchers can simulate the UV-Vis absorption spectrum. nih.govrsc.org These simulations allow for the assignment of spectral bands to specific electronic transitions, such as the n → π* and Rydberg transitions characteristic of aldehydes. nih.govresearchgate.net Isotopic substitution with deuterium, as in this compound, subtly alters these properties, and TDDFT can accurately predict these shifts, aiding in the detailed analysis of high-resolution spectra.

Calculated Molecular Properties of Propionaldehyde Conformers

| Property | Cis Conformer | Gauche Conformer | Methodology | Reference |

|---|---|---|---|---|

| Relative Energy | Lowest Energy Structure | Higher Energy Structure | Microwave Spectroscopy | aip.org |

| Ground State Geometry | Established | Established | Microwave Spectroscopy | aip.org |

| Excited State (S1, T1) Geometry | Pyramidal formyl carbon | Pyramidal formyl carbon | Ab initio (CASSCF) | researchgate.net |

The journey of a molecule after absorbing light is dictated by its potential energy surfaces (PESs). libretexts.orgnih.gov Mapping the PES for the ground and various excited states of propionaldehyde provides a virtual roadmap for its photochemical and photophysical fates. nih.govresearchgate.net

Upon electronic excitation, the molecule's structure can change significantly. For propionaldehyde, excitation to the lowest singlet (S1) and triplet (T1) states involves substantial structural reorganization, including the rotation of the ethyl group and an out-of-plane distortion of the carbonyl group, leading to a pyramidal geometry at the formyl carbon. researchgate.net

A critical feature of the PES landscape for many organic molecules, including aldehydes, is the presence of conical intersections (CIs). ontosight.aiwikipedia.orgnumberanalytics.com These are points or seams of degeneracy between two electronic states, which act as highly efficient "funnels" for non-radiative decay, allowing the molecule to rapidly transition from an excited state back to the ground state. wikipedia.orgnih.gov The existence of these funnels is key to the photostability of many biological molecules. wikipedia.org For propionaldehyde, theoretical studies focus on locating the geometries of these CIs to understand the mechanisms of processes like photodissociation (e.g., Norrish Type I and Type II reactions) and internal conversion. researchgate.netstanford.edu The specific location of the deuterium atom in this compound can influence the dynamics of passing through a conical intersection, a phenomenon known as the kinetic isotope effect, which can be explored computationally.

Computational simulations are indispensable for interpreting complex experimental spectra. By calculating harmonic vibrational frequencies using methods like DFT, researchers can predict the infrared (IR) and Raman spectra of this compound. aip.orgacs.org These theoretical spectra are crucial for assigning the observed vibrational bands to specific motions of the atoms (normal modes), such as the characteristic C=O stretch or the C-D stretch, which appears at a lower frequency than the corresponding C-H stretch. researchgate.netresearchgate.net A recent reinvestigation of the propionaldehyde IR spectrum, guided by DFT calculations, successfully identified several new bands belonging to the less abundant gauche conformer. aip.orgnih.gov

Similarly, TDDFT calculations can generate simulated electronic (UV-VUV) spectra. aip.orgnih.gov These simulations help assign the rich structure observed in high-resolution photoabsorption spectra to specific Rydberg and valence transitions for each conformer. nih.govresearchgate.net Comparing simulated spectra for propionaldehyde and its deuterated isotopologues with experimental results validates the accuracy of the theoretical models and deepens the understanding of conformational and isotopic effects on the molecule's spectroscopic signatures. aip.org

Spectroscopic Analysis of Propionaldehyde

| Spectroscopic Technique | Region Studied | Key Findings from Combined Experimental & Theoretical Work | Reference |

|---|---|---|---|

| FTIR Spectroscopy | 600–3200 cm⁻¹ | Identification and assignment of new vibrational bands for the gauche conformer based on DFT simulations. | aip.orgnih.gov |

| VUV Photoabsorption Spectroscopy | 52,500–85,000 cm⁻¹ | Assignment of rich Rydberg series structure (ns, np, nd) for both cis and gauche conformers, supported by TDDFT. | nih.gov |

Astrochemistry and Environmental Chemistry

The study of simple organic molecules in extraterrestrial settings is fundamental to understanding the origins of chemical complexity in the universe. Propionaldehyde and its deuterated forms are relevant targets in this field.

Propionaldehyde (CH₃CH₂CHO) has been unambiguously detected in the interstellar medium (ISM), specifically in star-forming regions like Sagittarius B2(N) and the low-mass protostar IRAS 16293–2422. oup.comaanda.org Furthermore, it is one of sixteen aldehydes identified in carbonaceous chondrite meteorites. nih.govresearchgate.net The presence of these molecules in meteorites demonstrates they can be synthesized in space and survive delivery to Earth, potentially contributing to the prebiotic organic inventory. nih.govresearchgate.net

While this compound itself has not been specifically reported, the detection of numerous other deuterated molecules in the ISM is common. acs.orgaanda.org Deuterium fractionation, the enrichment of deuterium in molecules relative to the cosmic D/H ratio, is significantly enhanced at the low temperatures of molecular clouds (<100 K). aanda.orgacs.org This occurs because the zero-point energy of a C-D bond is lower than that of a C-H bond, making the deuterated species slightly more stable. Given the detection of its parent molecule and the prevalence of deuteration, it is highly plausible that this compound exists in these environments.

Formation pathways for aldehydes in the ISM are believed to involve both gas-phase chemistry and reactions on the surfaces of icy dust grains. aanda.org Laboratory experiments suggest that propionaldehyde can be formed by the processing of simpler ices, such as those containing carbon monoxide (CO), methane (B114726) (CH₄), or ethane (B1197151) (C₂H₆), with energetic electrons or UV photons. oup.comnasa.gov One proposed grain-surface route involves the hydrogenation of propenal (CH₂CHCHO), while another involves reactions between ethyl radicals (C₂H₅) and oxygen atoms. aanda.org Deuteration would likely occur via H-D exchange reactions on these icy surfaces.

To investigate the chemistry of molecules in the harsh conditions of space, scientists perform laboratory simulations that mimic extraterrestrial environments. pnas.orgpnas.org These experiments typically involve depositing simple molecules as ices onto a very cold (5-15 K) substrate in an ultra-high vacuum chamber and then processing them with energy sources like UV photons or energetic particles (to simulate cosmic rays). springernature.comnasa.gov

Laboratory studies have confirmed the formation of propionaldehyde in various simulated interstellar ice analogs. oup.comnasa.gov For example, it has been detected as a product in electron-irradiated CO + C₂H₆ ices and UV-photolyzed H₂O + CH₃OH + NH₃ ices. oup.comnasa.gov Experiments focusing on the hydrogenation of molecules on ice surfaces have also shown that propionaldehyde can be formed and subsequently hydrogenated to form 1-propanol. researchgate.netresearchgate.net

By using deuterated precursors (e.g., D₂O, CD₃OH) in these simulations, researchers can trace the formation pathways of deuterated products like this compound. aanda.org Such experiments are crucial for validating astrochemical models and for understanding the stability and subsequent reactivity of these molecules. The results provide essential data, such as reaction rates and product branching ratios, that help astronomers interpret observational data and piece together the complex chemical history of our solar system and the galaxy. aanda.org

Environmental Fate and Transformation Studies of Aldehydes

This compound, a deuterated isotopologue of propionaldehyde, serves as a critical tool in environmental science for tracing the fate and transformation of aldehydes in various environmental compartments. Its utility stems from its near-identical chemical properties to the non-labeled propionaldehyde, while its distinct molecular weight allows for precise differentiation and quantification using mass spectrometry. This enables researchers to track the movement and degradation of propionaldehyde without interference from naturally occurring sources of the compound.

Short-chain aldehydes like propionaldehyde are widespread in the environment, originating from both natural (biogenic) and man-made (anthropogenic) sources. nih.gov Biogenic sources include emissions from vegetation, while anthropogenic sources involve industrial processes and combustion of fossil fuels and biomass. nih.govresearchgate.net Due to their reactivity, aldehydes have relatively short atmospheric lifetimes, typically on the order of hours, and play a significant role in atmospheric chemistry. researchgate.netcsic.es Understanding their environmental pathways—including atmospheric oxidation, photolysis, and biodegradation in soil and water—is crucial for assessing their impact on air quality and ecosystem health.

Atmospheric Degradation:

The primary atmospheric sink for propionaldehyde is its reaction with hydroxyl (OH) radicals. researchgate.netscispace.comnih.gov The use of labeled compounds like this compound is invaluable in laboratory studies designed to elucidate the kinetics and mechanisms of these reactions. By using a deuterated species, researchers can more easily distinguish the reaction products from background compounds in complex experimental setups. researchgate.net

Studies have determined that the reaction of OH radicals with propionaldehyde proceeds mainly through the abstraction of the aldehydic hydrogen atom, leading to the formation of a propionyl radical (CH3CH2C(O)). scispace.comnih.gov This initial step triggers a cascade of further reactions, contributing to the formation of secondary organic aerosols and other atmospheric constituents. The rate of this reaction is a key parameter in atmospheric chemistry models. Different studies have reported slightly varying rate constants, reflecting the complexity of experimental conditions such as pressure and temperature. nih.govacs.org For instance, one study measured the room-temperature rate constant for the reaction of OH with propionaldehyde as (1.82 ± 0.23) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. scispace.comnih.gov Another, conducted at low pressure, found a rate constant of (1.51 ± 0.22) × 10⁻¹¹ cm³ molecules⁻¹ s⁻¹. nih.gov

Photolysis, or degradation by sunlight, is another transformation pathway for aldehydes in the atmosphere and in surface waters. dtic.milsigmaaldrich.comelsevier.es Studies on the photolysis of propionaldehyde in aqueous solutions help to understand its fate in aquatic environments like rainwater, rivers, and oceans. researchgate.netdtic.mil

Table 1: Reaction Rate Constants for Propionaldehyde with Atmospheric Oxidants

This table presents experimentally determined rate constants for the gas-phase reaction of propionaldehyde with key atmospheric oxidants, the hydroxyl radical (OH) and chlorine atoms (Cl). This data is fundamental for atmospheric models that predict the lifetime and impact of aldehydes.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Research Finding | Citation |

| OH Radical | (1.82 ± 0.23) x 10⁻¹¹ | Measured using relative rate methods in a smog chamber. | scispace.com, acs.org, nih.gov |

| OH Radical | (1.51 ± 0.22) x 10⁻¹¹ | Measured at low pressure (4 Torr) using a discharge-flow tube. | nih.gov |

| Cl Atom | (1.20 ± 0.23) x 10⁻¹⁰ | Measured using relative rate methods. | scispace.com, nih.gov |

Transformation in Soil and Water:

In terrestrial and aquatic systems, biodegradation is an important environmental fate process for propionaldehyde. nih.gov Studies have shown that propionaldehyde can be readily biodegraded by microorganisms in activated sludge, soil, and water. nih.govnih.gov One study reported 94% biodegradation in four weeks under aerobic conditions. nih.gov In anaerobic environments, propionaldehyde can also be metabolized, with one report indicating 26% utilization in a system with a 20-day retention time. nih.gov The biodegradation pathway can involve the oxidation of propionaldehyde to propanoic acid, which is then further metabolized by microorganisms. ccme.ca

The presence of short-chain aldehydes has also been shown to affect biogeochemical processes. For example, research indicates that these aldehydes can increase the retention of aluminum in wheat seedlings by altering the composition of the cell wall, which could have implications for plant health in contaminated soils. nih.gov

The use of isotopically labeled compounds such as this compound is essential for these studies. It allows for unequivocal tracking of the compound through complex matrices like soil and water, helping to identify degradation products and calculate transformation rates accurately. This is particularly important when distinguishing between the applied chemical and structurally similar compounds that may be naturally present or formed through other biological processes.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within a molecule is paramount for many of its applications. Future research is increasingly focused on developing more efficient and selective methods for the synthesis of Propionaldehyde-d3 and other deuterated compounds.

A primary strategy involves starting with commercially available or easily prepared deuterated precursors. Catalytic transfer hydrodeuteration is an emerging and powerful technique for site-selective and chemo-selective deuteration of small molecules. marquette.edu This method offers the advantage of tunable reaction conditions and is compatible with a broad range of substrates. marquette.edu Researchers are exploring the use of various catalysts, such as those based on iridium, to achieve high levels of deuterium incorporation at specific sites. snnu.edu.cn For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown promise in the deuteration of ketones and amides. snnu.edu.cn Another innovative approach involves the copper-catalyzed redox-neutral deacylation, which allows for mono-, di-, and trideuteration at specific sites with broad functional group tolerance. acs.org

Future efforts will likely concentrate on the discovery of new catalytic systems that offer even greater selectivity and efficiency, minimizing the need for complex purification steps and reducing the cost of producing site-specifically labeled compounds like this compound.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the transient intermediates and the kinetics of reactions involving this compound is crucial for mechanistic studies. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are therefore essential.

Beyond NMR, other in-situ techniques like Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are being used to monitor reaction intermediates in real-time. acs.org The integration of these advanced spectroscopic methods will provide a more comprehensive picture of the chemical transformations involving this compound.

Integration of Computational and Experimental Approaches for Isotopic Effects

The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic chemistry, and the combination of experimental measurements with computational modeling provides a powerful synergy for understanding reaction pathways. researchgate.net Deuterated compounds like this compound are central to these investigations. wikipedia.org

Researchers are increasingly employing quantum chemical methods and Density Functional Theory (DFT) calculations to model reaction transition states and predict KIEs. researchgate.net These theoretical predictions can then be compared with experimentally determined values, offering a robust validation of proposed reaction mechanisms. researchgate.net This integrated approach is particularly valuable for distinguishing between different potential pathways and for understanding the subtle electronic and steric effects that govern reactivity. unl.eduwikipedia.org

Future research will likely see the application of more sophisticated computational models, including path-integral methods, to provide an even more detailed and accurate understanding of the isotope effects observed in reactions of this compound. nih.gov This will be crucial for interpreting experimental data and for designing new chemical transformations with desired outcomes.

Expansion of this compound Applications in Systems Biology and Complex Chemical Systems

The use of stable isotope labeling is a powerful strategy for tracing metabolic pathways and understanding the complex interplay of molecules in biological systems. oup.com While much of the work in this area has utilized 13C and 15N labels, deuterated compounds like this compound offer unique advantages for metabolic profiling. nih.gov

In systems biology, stable isotope labeling combined with techniques like mass spectrometry allows for the precise quantification of the assimilation, translocation, and reallocation of metabolites within an organism. oup.com This has been successfully applied to study the metabolism of whole plants and microorganisms. oup.comfrontiersin.org For example, deuterated compounds can be used to trace the fate of specific molecules through various metabolic pathways, providing insights into cellular processes under different physiological conditions. nih.gov The development of high-throughput screening methods using stable isotope labeling is also enabling the rapid analysis of large numbers of samples. frontiersin.org

The application of this compound in these complex systems is expected to grow, providing a powerful tool to investigate everything from the metabolic flux in engineered microbes to the atmospheric chemistry of volatile organic compounds. frontiersin.orgtaylorandfrancis.commdpi.com

Innovations in Deuterated Standards for High-Throughput Analytical Platforms

Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in high-throughput platforms that rely on mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). au.dkresearchgate.net The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest allows for accurate correction of matrix effects and variations in sample preparation and instrument response. nih.gov

Innovations in this area are focused on developing more robust and reliable methods for the use of deuterated standards in high-throughput screening. This includes the development of stable isotope labeling strategies for a wider range of metabolites and the optimization of analytical methods to improve sensitivity and specificity. nih.govresearchgate.net For instance, the use of deuterated derivatization agents can facilitate the synthesis of internal standards for a large number of metabolites simultaneously. researchgate.net

However, it is important to consider the potential limitations of deuterated standards, such as the possibility of deuterium loss or changes in chromatographic retention time relative to the unlabeled compound. hilarispublisher.com Careful selection of the labeling position is crucial to minimize these effects. hilarispublisher.com Future research will continue to refine the use of deuterated standards like this compound to ensure the accuracy and reliability of high-throughput analytical data.

常见问题

Q. What are the primary analytical methods for detecting and quantifying Propionaldehyde-d3 in complex matrices?

Propionaldehyde-d3 is typically quantified using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), where deuterated compounds serve as internal standards to enhance precision . Key methodological considerations include optimizing ionization sources (e.g., electron ionization for GC-MS) and ensuring minimal isotopic interference. Calibration curves using deuterated vs. non-deuterated analogs are critical for accurate quantification, with validation parameters (linearity, LOD, LOQ) adhering to guidelines for bioanalytical method development .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability studies involve exposing the compound to stressors such as light, temperature, and pH extremes. For example, accelerated degradation tests at 40°C/75% relative humidity over 14 days can simulate long-term storage. Analytical techniques like nuclear magnetic resonance (NMR) and high-resolution MS are used to monitor deuterium retention and structural integrity. Isotopic purity (>98%) must be confirmed periodically to avoid experimental artifacts .

Q. What synthetic routes are employed for this compound preparation, and how is deuteration efficiency validated?

Propionaldehyde-d3 is synthesized via catalytic deuteration of propionaldehyde using deuterium gas (D2) in the presence of palladium catalysts. Post-synthesis, deuteration efficiency is validated using <sup>2</sup>H-NMR to confirm the incorporation of three deuterium atoms at the methyl group. Residual protio impurities are quantified via GC-MS with selective ion monitoring (SIM) .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity of this compound in kinetic studies compared to its non-deuterated counterpart?